3-[1-(2-Anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide (ICMD-01) is a hybrid compound designed and synthesized through a molecular hybridization strategy. This approach combines structural elements from the clinically relevant drugs indomethacin and paracetamol. [] ICMD-01 has been investigated for its potential anti-inflammatory properties, exhibiting promising results in both in vitro and in vivo studies. []
The primary research application of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide, based on the available information, lies in its potential as an anti-inflammatory drug. [] In vivo studies utilizing the carrageenan-induced paw edema model and zymosan-induced peritonitis model demonstrated significant anti-inflammatory activity of ICMD-01. []
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2